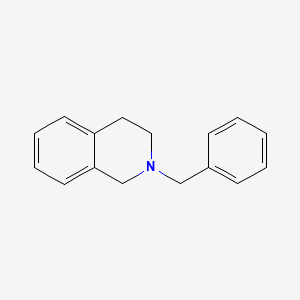
2-methanesulfonyl-1,3,4-thiadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methanesulfonyl-1,3,4-thiadiazole (MST) is a synthetic organic compound that has been used in a variety of scientific research applications. MST is a substituted thiadiazole that is structurally similar to thiadiazole, a heterocyclic compound with a five-membered ring composed of three nitrogen atoms and two sulfur atoms. MST has two methyl sulfonyl groups attached to the nitrogen atoms. It has been used in a variety of fields, including biochemistry, pharmaceuticals, and materials science.
Wissenschaftliche Forschungsanwendungen
2-methanesulfonyl-1,3,4-thiadiazole has been used in a variety of scientific research applications. It has been used as a catalyst in organic synthesis, as a ligand in coordination chemistry, and as a reagent in the synthesis of other organic compounds. It has also been used in the synthesis of pharmaceuticals, such as anti-cancer drugs. 2-methanesulfonyl-1,3,4-thiadiazole has also been used in the synthesis of polymers, such as polyurethanes and polyamides, and in the synthesis of organic dyes.
Wirkmechanismus
2-methanesulfonyl-1,3,4-thiadiazole has been used as a catalyst in organic synthesis due to its ability to activate and facilitate the formation of C-C, C-N, and C-O bonds. The mechanism of action of 2-methanesulfonyl-1,3,4-thiadiazole is not completely understood, but it is believed to involve the formation of a thiadiazolium ion, which can then act as a nucleophile in the formation of a new bond.
Biochemical and Physiological Effects
2-methanesulfonyl-1,3,4-thiadiazole has not been studied extensively for its biochemical or physiological effects. However, it has been shown to be non-toxic in animal studies, and it has been shown to have no significant effect on the activity of enzymes or other biochemical pathways.
Vorteile Und Einschränkungen Für Laborexperimente
2-methanesulfonyl-1,3,4-thiadiazole has several advantages for use in laboratory experiments. It is relatively inexpensive and readily available, and it is stable and non-toxic. It is also relatively easy to use, and it can be used in a variety of solvents. However, it is not very soluble in water, and it is not very reactive in some solvents.
Zukünftige Richtungen
2-methanesulfonyl-1,3,4-thiadiazole has potential applications in a variety of fields, including biochemistry, materials science, and pharmaceuticals. In biochemistry, it could be used as a catalyst in the synthesis of complex molecules. In materials science, it could be used as a reagent in the synthesis of polymers. In pharmaceuticals, it could be used as a ligand in the synthesis of drugs. Additionally, further research is needed to better understand the mechanism of action of 2-methanesulfonyl-1,3,4-thiadiazole and to identify its potential biochemical and physiological effects.
Synthesemethoden
2-methanesulfonyl-1,3,4-thiadiazole can be synthesized in the laboratory using a variety of methods. The most common method involves the reaction of thiourea with an alkyl halide in the presence of a base, such as sodium hydroxide. This reaction yields 2-methanesulfonyl-1,3,4-thiadiazole as the product. The reaction can be carried out in an aqueous or organic solvent, such as ethanol or toluene. The reaction can also be catalyzed by a variety of catalysts, such as palladium, platinum, or ruthenium.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of 2-methanesulfonyl-1,3,4-thiadiazole can be achieved through a multi-step process involving the reaction of various starting materials.", "Starting Materials": [ "Thiourea", "Methanesulfonyl chloride", "Sodium hydroxide", "Hydrochloric acid", "Sodium nitrite", "Sulfuric acid", "Sodium bicarbonate", "Acetone" ], "Reaction": [ "Thiourea is reacted with sodium hydroxide and hydrochloric acid to form 1,3,4-thiadiazole.", "1,3,4-thiadiazole is then reacted with sodium nitrite and sulfuric acid to form 2-nitro-1,3,4-thiadiazole.", "2-nitro-1,3,4-thiadiazole is reduced with sodium sulfide to form 2-amino-1,3,4-thiadiazole.", "2-amino-1,3,4-thiadiazole is then reacted with methanesulfonyl chloride in the presence of sodium bicarbonate and acetone to form 2-methanesulfonyl-1,3,4-thiadiazole." ] } | |
CAS-Nummer |
1094511-81-5 |
Produktname |
2-methanesulfonyl-1,3,4-thiadiazole |
Molekularformel |
C3H4N2O2S2 |
Molekulargewicht |
164.2 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



